molecular formula C10H12O B12774631 (2R)-2-(2-Phenylethyl)oxirane CAS No. 141036-66-0

(2R)-2-(2-Phenylethyl)oxirane

Cat. No.: B12774631
CAS No.: 141036-66-0
M. Wt: 148.20 g/mol
InChI Key: JVGAGAVQROERFI-SNVBAGLBSA-N
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Description

(2R)-2-(2-Phenylethyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered cyclic ether) attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Phenylethyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of styrene oxide with a Grignard reagent derived from phenylethyl bromide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using catalysts to enhance the reaction efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Phenylethyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

(2R)-2-(2-Phenylethyl)oxirane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Phenylethyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Similar in structure but lacks the phenylethyl group.

    Phenyl glycidyl ether: Contains an oxirane ring attached to a phenyl group via an ether linkage.

    Epichlorohydrin: Contains an oxirane ring with a chloromethyl group.

Uniqueness

(2R)-2-(2-Phenylethyl)oxirane is unique due to the presence of both the oxirane ring and the phenylethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

141036-66-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(2R)-2-(2-phenylethyl)oxirane

InChI

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

JVGAGAVQROERFI-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](O1)CCC2=CC=CC=C2

Canonical SMILES

C1C(O1)CCC2=CC=CC=C2

Origin of Product

United States

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